molecular formula C8H6BrNO2 B2870098 5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1784839-34-4

5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B2870098
CAS No.: 1784839-34-4
M. Wt: 228.045
InChI Key: MIINCEQVMMICSD-UHFFFAOYSA-N
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Description

5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol . It is a member of the benzoxazine family, which is known for its diverse biological and chemical properties. This compound is often used in scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the bromination of 3,4-dihydro-2H-1,3-benzoxazin-2-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure regioselectivity . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-3,4-dihydro-2H-1,3-benzoxazin-2-one derivative .

Mechanism of Action

The mechanism of action of 5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its derivatives have shown activity against certain enzymes and receptors, which could explain their observed biological activities .

Properties

IUPAC Name

5-bromo-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-1-3-7-5(6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIINCEQVMMICSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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